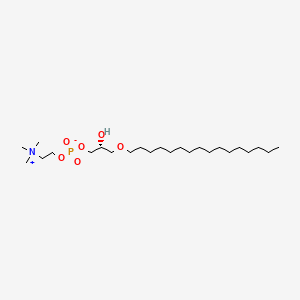

Lyso-PAF C-16

Beschreibung

biologically inactive precursor of platelet activating facto

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPIWYTPAXCFJ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967131 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52691-62-0 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSO-PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Function of Lyso-PAF C-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-platelet-activating factor C-16 (Lyso-PAF C-16), formally known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key lysophospholipid intermediate in the biosynthesis of Platelet-Activating Factor (PAF) C-16, a potent lipid mediator implicated in a myriad of physiological and pathological processes including inflammation, allergic responses, and thrombosis.[1][2][3] While this compound itself is generally considered biologically inactive as a platelet activator, its pivotal role as the direct precursor to PAF C-16 positions it as a molecule of significant interest in the study of inflammatory pathways and as a potential target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core structure, metabolic pathways, and analytical methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a glycerophospholipid characterized by a hexadecyl ether linkage at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone. The absence of an acetyl group at the sn-2 position, which is characteristic of PAF, renders this compound inactive at the PAF receptor.[6][7]

| Property | Value | Reference(s) |

| Chemical Name | 1-O-hexadecyl-sn-glycero-3-phosphocholine | [8] |

| Synonyms | Lyso-PAF C16, 1-Hexadecyl-sn-glycero-3-phosphocholine, C16:0 Lyso-PAF | [5] |

| CAS Number | 52691-62-0 | [4][5] |

| Molecular Formula | C24H52NO6P | [4][5] |

| Molecular Weight | 481.65 g/mol | [5] |

| Appearance | Solid powder | [8] |

| Solubility | Soluble in DMSO |

Metabolic Pathways of this compound

This compound is a central molecule in the "remodeling pathway," the primary route for the biosynthesis of PAF in response to inflammatory stimuli.[9][10][11][12] This pathway involves the enzymatic modification of pre-existing ether-linked phospholipids (B1166683) in cellular membranes.

The Remodeling Pathway for PAF C-16 Synthesis and Degradation

The remodeling pathway can be summarized in two key enzymatic steps leading to the formation of PAF C-16, and a subsequent deactivation step.

-

Formation of this compound: The pathway is initiated by the action of Phospholipase A2 (PLA2) enzymes.[9][13][14][15] Specifically, cytosolic PLA2 (cPLA2) hydrolyzes the acyl group (often arachidonic acid) from the sn-2 position of membrane-bound 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, yielding this compound and a free fatty acid.[16]

-

Conversion to PAF C-16: this compound is then acetylated at the sn-2 position by the enzyme lysophosphatidylcholine (B164491) acyltransferase (LPCAT) , also known as Lyso-PAF acetyltransferase.[17][18][19][20] This reaction utilizes acetyl-CoA as the acetyl group donor and results in the formation of the biologically active PAF C-16.[21]

-

Inactivation of PAF C-16: The potent signaling of PAF C-16 is tightly regulated and terminated by the action of PAF acetylhydrolase (PAF-AH) .[1][2][22][23][24] This enzyme hydrolyzes the acetyl group from the sn-2 position of PAF C-16, converting it back to the inactive this compound.[25]

Signaling Pathways

While this compound is not a direct agonist for the PAF receptor (PAFR), its metabolic product, PAF C-16, activates this G-protein coupled receptor, initiating a cascade of intracellular signaling events.[3][26][27][28][29] Understanding the downstream effects of PAF C-16 is crucial for appreciating the biological significance of its precursor.

PAF Receptor (PAFR) Signaling

Upon binding of PAF C-16, the PAFR can couple to various G proteins, primarily Gq and Gi, leading to the activation of multiple downstream effectors.[27][29] This includes the activation of phospholipases, leading to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[26] These signaling events ultimately culminate in diverse cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.

Experimental Protocols

The quantification of this compound in biological samples is critical for studying its role in various physiological and pathological states. Mass spectrometry-based methods are the gold standard for sensitive and specific detection.

Quantification of this compound by Mass Spectrometry

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This method involves the derivatization of this compound to a more volatile and thermally stable compound suitable for GC analysis. Quantification is typically achieved using stable isotope-labeled internal standards.[30][31][32][33]

-

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample using a modified Bligh and Dyer method.

-

Purification: The lipid extract is purified using silicic acid chromatography and thin-layer chromatography (TLC) to isolate the Lyso-PAF fraction.[30]

-

Derivatization: The phosphocholine head group is removed by phospholipase C or hydrofluoric acid hydrolysis to yield 1-O-hexadecyl-sn-glycerol. This is then converted to a volatile derivative, such as a pentafluorobenzoyl ester or a cyclic acetal (B89532).[30][32][33]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Selected ion monitoring (SIM) is used to detect and quantify the specific ions corresponding to the derivatized this compound and the internal standard.[30]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS allows for the direct analysis of this compound without the need for extensive derivatization. The liquid chromatograph separates the lipids, and the tandem mass spectrometer provides high selectivity and sensitivity for quantification.[34][35]

-

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample, often with the addition of a deuterated this compound internal standard.

-

LC Separation: The lipid extract is injected onto a reverse-phase or normal-phase HPLC column for separation.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous this compound and the internal standard are monitored for quantification.

-

Quantitative Data

As this compound is considered the inactive precursor to PAF C-16, quantitative data on its direct biological activity (e.g., IC50, EC50) is not applicable. However, quantitative information regarding the enzymes involved in its metabolism is highly relevant.

| Enzyme | Substrate(s) | Product(s) | Inhibitors/Activators | Reference(s) |

| Phospholipase A2 (PLA2) | 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine | This compound, Free Fatty Acid | Activated by Ca2+, inflammatory stimuli | [9][13][14] |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | This compound, Acetyl-CoA | PAF C-16, CoA | Activated by inflammatory stimuli | [17][18][19][20] |

| PAF Acetylhydrolase (PAF-AH) | PAF C-16 | This compound, Acetate | Constitutively active in plasma | [1][2][23][24] |

Conclusion

This compound stands as a critical checkpoint in the biosynthesis of the potent inflammatory mediator, PAF C-16. While biologically inactive in its own right in terms of platelet activation, its formation and subsequent conversion are tightly regulated enzymatic steps that dictate the levels of active PAF. A thorough understanding of the structure of this compound, its position within the remodeling pathway, and the methodologies for its accurate quantification are essential for researchers in the fields of inflammation, immunology, and drug development. Targeting the enzymes that metabolize this compound represents a promising strategy for the modulation of PAF-mediated inflammatory diseases.

References

- 1. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Production of Platelet-activating Factor Is Induced by Protein Kinase Cα-mediated Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Roles of Phospholipase A2 in Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of phospholipase A2 and acylation of lysophospholipids: the major regulators for platelet activating factor production in rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expression of Phospholipases A2 in Primary Human Lung Macrophages. Role of Cytosolic Phospholipase A2–α in Arachidonic Acid Release and Platelet Activating Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A single enzyme catalyzes both platelet-activating factor production and membrane biogenesis of inflammatory cells. Cloning and characterization of acetyl-CoA:LYSO-PAF acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Platelet-activating factor acetylhydrolase (PAF-AH): Significance and symbolism [wisdomlib.org]

- 23. ahajournals.org [ahajournals.org]

- 24. researchgate.net [researchgate.net]

- 25. thomassci.com [thomassci.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 30. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Quantification of distinct molecular species of the 2-lyso metabolite of platelet-activating factor by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Analysis of lyso-platelet activating factor by negative ion gas chromatography/mass spectrometry of the nitrobenzal acetal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Lyso-PAF C-16 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-Platelet-Activating Factor (Lyso-PAF) C-16, the biological precursor and metabolite of the potent pro-inflammatory lipid mediator Platelet-Activating Factor (PAF) C-16, presents a complex and somewhat contentious profile in the landscape of inflammation. While traditionally considered inactive, emerging evidence suggests that Lyso-PAF C-16 possesses distinct biological activities that can either counteract or, under certain circumstances, mimic the effects of its well-characterized acetylated counterpart. This technical guide provides an in-depth exploration of the mechanism of action of this compound in inflammation, detailing its signaling pathways, effects on key immune cells, and the experimental methodologies used to elucidate its function. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's role, thereby informing future research and therapeutic strategies.

Introduction: The PAF and Lyso-PAF Axis

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of inflammatory processes, including platelet aggregation, vasodilation, and the activation of various immune cells.[1] Its biological activity is critically dependent on the acetyl group at the sn-2 position of the glycerol (B35011) backbone.[2] The synthesis and degradation of PAF are tightly regulated processes that are crucial for controlling inflammatory responses.

PAF is synthesized from its precursor, Lyso-PAF, through the action of the enzyme acetyl-CoA:lyso-PAF acetyltransferase. Conversely, the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH) results in the formation of Lyso-PAF, a reaction that terminates the pro-inflammatory signal of PAF.[2][3] While this deacetylation is primarily viewed as an inactivation step, studies have revealed that this compound is not merely an inert byproduct but a bioactive lipid with its own distinct signaling properties and effects on inflammatory cells.[3][4]

The Anti-Inflammatory Mechanism of this compound

A significant body of evidence points towards an anti-inflammatory role for this compound, positioning it as a negative regulator of the potent pro-inflammatory activity of PAF.[3][5] This inhibitory action is primarily mediated through a signaling pathway that is independent of the canonical PAF receptor (PAFR).[3][4]

Signaling Pathway

The anti-inflammatory effects of this compound are initiated by its interaction with a putative Gαs-coupled receptor, which remains to be definitively identified. This interaction triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the inhibitory effects.[3]

Effects on Neutrophils and Platelets

In neutrophils, this compound has been shown to dose-dependently inhibit the activation of NADPH oxidase, the enzyme complex responsible for the production of reactive oxygen species (ROS) during the inflammatory response.[3] This inhibition counteracts the priming effect of PAF on neutrophils.[3] Furthermore, this compound does not induce calcium mobilization in neutrophils, a key event in their activation by PAF.[3][4]

Similarly, in platelets, this compound elevates intracellular cAMP levels and inhibits thrombin-induced platelet aggregation.[3] These findings underscore the opposing functional roles of this compound and PAF in two critical cell types involved in inflammation and thrombosis.

The Pro-Inflammatory Controversy

In contrast to the anti-inflammatory narrative, some studies have reported pro-inflammatory, PAF-like activities of Lyso-PAF. These studies suggest that Lyso-PAF can induce inflammatory responses, such as eosinophil infiltration in a murine pleurisy model.[6] However, this pro-inflammatory activity was abolished by treatment with PAF acetylhydrolase, suggesting that the observed effects might be due to contamination of the Lyso-PAF preparations with PAF or PAF-like molecules.[6] This highlights the critical importance of purity in the starting material for such investigations.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Neutrophil and Platelet Function

| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |

| NADPH Oxidase Activation | Human Neutrophils | fMLF | 1-10 µM | Dose-dependent inhibition | [3] |

| Intracellular cAMP | Human Neutrophils | - | 1-10 µM | Dose-dependent increase | [3] |

| Platelet Aggregation | Human Platelets | Thrombin | 10 µM | Inhibition | [3] |

| Intracellular cAMP | Human Platelets | - | 10 µM | Significant increase | [3] |

| Calcium Mobilization | Human Neutrophils | - | 1-10 µM | No increase | [3][4] |

Table 2: Comparative Effects of PAF and this compound

| Parameter | PAF Effect | This compound Effect | Reference |

| Neutrophil Priming | Potentiates fMLF-induced superoxide (B77818) production | Inhibits fMLF-induced superoxide production | [3] |

| Platelet Aggregation | Induces aggregation | Inhibits thrombin-induced aggregation | [3] |

| Intracellular Calcium | Increases intracellular calcium | No effect on intracellular calcium | [3][4] |

| Receptor | Acts via PAFR | Acts independently of PAFR | [3][4] |

Detailed Experimental Protocols

Measurement of Intracellular cAMP

Objective: To quantify the change in intracellular cAMP levels in response to this compound stimulation.

Methodology:

-

Human neutrophils or platelets are isolated from whole blood using standard density gradient centrifugation techniques.

-

Cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

The reaction is terminated by cell lysis using a lysis buffer (e.g., 0.1 M HCl).

-

Intracellular cAMP concentrations are determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Results are typically expressed as pmol of cAMP per million cells.

Neutrophil NADPH Oxidase Activity Assay

Objective: To measure the effect of this compound on superoxide production by neutrophils.

Methodology:

-

Isolated human neutrophils are pre-incubated with this compound (e.g., 1-10 µM) or a vehicle control for a set duration.

-

The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Neutrophils are stimulated with an agonist such as N-formyl-methionyl-leucyl-phenylalanine (fMLF).

-

The change in absorbance of ferricytochrome c is measured spectrophotometrically at 550 nm over time.

-

The rate of superoxide production is calculated using the extinction coefficient for the reduction of ferricytochrome c.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.

-

PRP is pre-incubated with this compound (e.g., 10 µM) or a vehicle control.

-

Platelet aggregation is induced by an agonist such as thrombin or ADP.

-

Aggregation is monitored by measuring the change in light transmission through the platelet suspension using an aggregometer.

-

The extent of aggregation is recorded as the maximum percentage change in light transmission.

Conclusion and Future Directions

This compound is emerging as a bioactive lipid with a potentially significant role in modulating inflammatory responses. The predominant evidence suggests an anti-inflammatory function, mediated through a PAFR-independent, cAMP-dependent signaling pathway that opposes the actions of PAF. However, the conflicting reports on its pro-inflammatory potential warrant further investigation, with a strong emphasis on the purity of the lipid preparations used in experimental settings.

For drug development professionals, the anti-inflammatory properties of this compound and its signaling pathway present a novel avenue for therapeutic intervention. Targeting the putative Lyso-PAF receptor or downstream components of the cAMP signaling cascade could offer a strategy to dampen excessive inflammation.

Future research should focus on:

-

Receptor Identification: The definitive identification and characterization of the G-protein coupled receptor(s) that mediate the effects of this compound.

-

In Vivo Studies: Comprehensive in vivo studies using highly purified this compound to clarify its role in various inflammatory disease models.

-

Structure-Activity Relationship: Elucidation of the structural determinants of this compound that are critical for its biological activity.

A deeper understanding of the nuanced role of this compound in inflammation will undoubtedly open new doors for the development of innovative anti-inflammatory therapies.

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Lyso-PAF C-16 as a Substrate for Lysophospholipase D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 1-O-hexadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-16) as a substrate for lysophospholipase D (LysoPLD), an enzyme also known as autotaxin (ATX) or lysoplasmalogen-specific phospholipase D (LysoPls-PLD). LysoPLD plays a pivotal role in the production of the signaling lipid lysophosphatidic acid (LPA), a key regulator of numerous physiological and pathophysiological processes.[1][2][3] Understanding the enzymatic conversion of this compound by LysoPLD is critical for elucidating its role in cellular signaling and for the development of novel therapeutics targeting this pathway.

This compound and Lysophospholipase D: An Overview

This compound is a lysophospholipid characterized by a hexadecyl ether linkage at the sn-1 position of the glycerol (B35011) backbone.[4] It is a substrate for LysoPLD, a secreted and membrane-bound enzyme that catalyzes the hydrolysis of the phosphocholine (B91661) headgroup from lysophospholipids to generate LPA.[1][5] The product of this reaction, 1-O-hexadecyl-sn-glycero-3-phosphate (an alkyl-LPA), is a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[2][3]

The interaction between this compound and LysoPLD is of significant interest due to the distinct signaling properties of the resulting alkyl-LPA compared to the more common acyl-LPAs. This guide will delve into the quantitative aspects of this enzymatic reaction, provide detailed experimental protocols for its study, and visualize the associated signaling pathways.

Data Presentation: Enzymatic Activity of LysoPLD with this compound

Quantifying the kinetic parameters of the LysoPLD-mediated hydrolysis of this compound is essential for understanding its efficiency as a substrate. While specific kinetic data for this compound with various LysoPLDs is limited in publicly available literature, data for structurally similar substrates, such as fluorescently labeled lysophosphatidylcholine (B164491) (LPC) analogs, provides valuable insights.

Below is a summary of the kinetic parameters for human autotaxin with a fluorescently labeled LPC analog, NBD-LPC. It is important to note that the kinetics of autotaxin can be substrate-dependent.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Human Autotaxin | NBD-LPC | 308 ± 195 | 0.056 ± 0.011 | [6] |

Note: This data is for a fluorescently labeled acyl-lysophosphatidylcholine and should be considered an approximation for the ether-linked this compound. Further empirical studies are required to determine the precise kinetic constants for this compound.

A study on a lysoplasmalogen-specific phospholipase D (LyPls-PLD) from Thermocrispum sp. RD004668 demonstrated that the wild-type enzyme exhibits 53% relative activity with Lyso-PAF (1-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine) compared to its preferred substrate, choline (B1196258) lysoplasmalogen (LyPlsCho). This study also highlighted that substrate specificity could be altered through mutagenesis.

Experimental Protocols

In Vitro Lysophospholipase D (Autotaxin) Activity Assay using this compound

This protocol is adapted from established methods for measuring autotaxin activity and is tailored for the use of this compound as a substrate. The assay relies on the colorimetric detection of choline, a product of the enzymatic reaction.

Materials:

-

Recombinant human autotaxin

-

This compound (1-O-hexadecyl-sn-glycero-3-phosphocholine)

-

LysoPLD assay buffer (100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂)

-

Choline oxidase (from Alcaligenes sp.)

-

Horseradish peroxidase (HRP)

-

4-aminoantipyrine (4-AAP)

-

TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

Colorimetric reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 555 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired concentrations in the LysoPLD assay buffer. Note: The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme Reaction: a. In a 96-well plate, add 50 µL of the diluted this compound substrate solution to each well. b. To initiate the reaction, add 50 µL of recombinant autotaxin (diluted in LysoPLD assay buffer to the desired concentration) to each well. c. For a negative control, add 50 µL of LysoPLD assay buffer without the enzyme. d. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Colorimetric Detection of Choline: a. Prepare a "Color Mix" by dissolving choline oxidase (e.g., 2 U/mL), HRP (e.g., 1 U/mL), 4-AAP (e.g., 0.5 mM), and TOOS (e.g., 0.3 mM) in the colorimetric reaction buffer. b. Add 100 µL of the Color Mix to each well of the reaction plate. c. Incubate the plate at 37°C for 15-30 minutes, or until a stable color develops.

-

Measurement: Measure the absorbance of each well at 555 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the negative control from the absorbance of the sample wells. The amount of choline produced can be quantified using a standard curve prepared with known concentrations of choline.

Experimental Workflow for LysoPLD Activity Assay

The following diagram illustrates the general workflow for the LysoPLD activity assay described above.

Caption: Workflow for the in vitro LysoPLD activity assay.

Signaling Pathways

The enzymatic conversion of this compound by LysoPLD produces 1-O-hexadecyl-sn-glycero-3-phosphate (an alkyl-LPA). This LPA species then acts as an extracellular signaling molecule, activating a cascade of intracellular events through its interaction with specific LPA receptors on the cell surface.

This compound to LPA Conversion and Downstream Signaling

The following diagram illustrates the conversion of this compound to alkyl-LPA by autotaxin and the subsequent activation of major downstream signaling pathways mediated by LPA receptors.

Caption: this compound to LPA signaling cascade.

Pathway Description:

-

Conversion: Extracellular this compound is hydrolyzed by autotaxin (LysoPLD), which removes the phosphocholine headgroup to produce alkyl-LPA.

-

Receptor Binding and G Protein Activation: Alkyl-LPA binds to and activates its cognate G protein-coupled receptors (LPARs) on the cell surface. LPARs can couple to various heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.[2][3]

-

Downstream Signaling Cascades:

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events contribute to cellular responses such as proliferation and differentiation.

-

Gi/o Pathway: The Gi/o pathway activation can lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[3]

-

G12/13 Pathway: Activation of G12/13 stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). This pathway is primarily involved in regulating cytoskeletal dynamics, including cell shape, migration, and contraction.

-

Conclusion

This compound serves as a physiologically relevant substrate for lysophospholipase D, leading to the generation of the potent signaling molecule, alkyl-LPA. The enzymatic kinetics and downstream signaling pathways initiated by this interaction are of considerable interest in both basic research and drug development. The methodologies and pathway diagrams presented in this guide offer a framework for investigating the role of the this compound/LysoPLD/LPA axis in health and disease. Further research is warranted to elucidate the specific kinetic parameters of this reaction with various LysoPLD isoforms and to fully understand the unique biological consequences of alkyl-LPA signaling.

References

- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 1-O-Hexadecyl-sn-glycero-3-phosphocholine (HMDB0243890) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Lyso-PAF C-16 in the Remodeling Pathway of Platelet-Activating Factor (PAF) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The synthesis of PAF occurs via two distinct routes: the de novo pathway, which is thought to maintain physiological PAF levels, and the remodeling pathway, which is primarily responsible for the rapid, stimulus-induced production of PAF in inflammatory cells. This technical guide provides an in-depth exploration of the remodeling pathway of PAF synthesis, with a specific focus on the pivotal intermediate, 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PAF C-16).

The remodeling pathway is a critical axis in the inflammatory cascade, and understanding its intricate molecular mechanisms is paramount for the development of novel therapeutic interventions targeting a range of inflammatory diseases. This guide will detail the enzymatic steps, present key quantitative data, provide comprehensive experimental protocols, and visualize the involved pathways to serve as a valuable resource for researchers in the field.

The Remodeling Pathway of PAF Synthesis

The remodeling pathway is a two-step enzymatic cascade that utilizes existing membrane phospholipids (B1166683) to rapidly generate PAF upon cellular stimulation. This compound is the direct precursor to the most common and biologically active form of PAF, PAF C-16.

The pathway is initiated by the activation of Phospholipase A₂ (PLA₂) enzymes. In response to inflammatory stimuli, PLA₂ hydrolyzes the sn-2 acyl group from membrane-bound alkyl-acyl-glycerophosphocholines (alkyl-acyl-GPC), which are phospholipids containing an ether linkage at the sn-1 position. This enzymatic action releases a free fatty acid, often arachidonic acid (a precursor for eicosanoids), and generates Lyso-PAF.

The subsequent and rate-limiting step is the acetylation of Lyso-PAF at the sn-2 position by Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) , specifically LPCAT1 and LPCAT2, which possess Lyso-PAF acetyltransferase (Lyso-PAF AT) activity. This reaction utilizes acetyl-CoA as the acetyl donor and results in the formation of PAF. While LPCAT1 is constitutively expressed, LPCAT2 is inducible and its activity is enhanced under inflammatory conditions, making it a key player in pathological PAF production.[1]

The biological activity of PAF is tightly regulated by its degradation. PAF Acetylhydrolase (PAF-AH) inactivates PAF by hydrolyzing the acetyl group at the sn-2 position, converting it back to the inactive Lyso-PAF. This enzymatic control ensures that the potent effects of PAF are transient and localized.

Signaling Pathway Diagram

Caption: The remodeling pathway of PAF C-16 synthesis and degradation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in the PAF remodeling pathway. Note that specific values can vary depending on the cell type, experimental conditions, and measurement techniques.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m | V_max | Cell/Tissue Source | Reference |

| LPCAT1 | Palmitoyl-CoA | 0.6 µM | - | Recombinant Human | [2] |

| Oleoyl-CoA | 4 µM | - | Recombinant Human | [2] | |

| LPCAT2 | Acetyl-CoA | Increased by inhibitor | Decreased slightly by inhibitor | Overexpressed in CHO-S-PAFR cells | [3] |

| Lyso-PAF | Unchanged by inhibitor | Decreased slightly by inhibitor | Overexpressed in CHO-S-PAFR cells | [3] | |

| PAF-AH (Lp-PLA₂) | PAF | Saturating at 80 µM | - | Human Plasma | [4] |

Note: Comprehensive K_m and V_max values for LPCAT1 and LPCAT2 with this compound and Acetyl-CoA are not consistently reported across the literature, often being presented in the context of inhibitor studies.

Table 2: Cellular Concentrations of Lyso-PAF and PAF

| Molecule | Cell Type | Condition | Concentration | Reference |

| Lyso-PAF | Human Neutrophils | Unstimulated | ~300 pg/10⁶ cells | [3] |

| Human Neutrophils | Stimulated (A23187) | 2-3 fold increase | [3] | |

| PAF C-16 | Rabbit Leukocytes | Unstimulated | ~2.27 pmol/10⁶ cells | [5] |

| Rabbit Leukocytes | Stimulated (A23187) | ~17-fold increase | [5] | |

| Human Serum | Normal | ~127 pg/ml | [6] | |

| Human Serum | Allergic Reaction | ~6-fold increase | [6] | |

| This compound | Human Plasma (COVID-19) | Healthy Controls | Median Area Ratio: ~0.5 | [7] |

| Human Plasma (COVID-19) | Mild/Moderate | Median Area Ratio: ~1.0 | [7] | |

| PAF C-16 | Human Plasma (COVID-19) | Healthy Controls | Median Area Ratio: ~0.2 | [7] |

| Human Plasma (COVID-19) | Mild/Moderate | Median Area Ratio: ~0.4 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PAF remodeling pathway.

Phospholipase A₂ (PLA₂) Activity Assay (Titrimetric Method)

This protocol is adapted from established methods for measuring PLA₂ activity by titrating the fatty acids released from a lecithin (B1663433) emulsion.[6][8][9]

Principle: PLA₂ hydrolyzes the sn-2 ester bond of lecithin (phosphatidylcholine), releasing a fatty acid. The rate of fatty acid release is determined by continuous titration with a standardized NaOH solution to maintain a constant pH.

Reagents:

-

Lecithin Emulsion (Substrate):

-

4.0 g Soybean Lecithin

-

30 ml 1.0 M NaCl

-

10 ml 0.1 M CaCl₂

-

100 ml Reagent-grade water

-

Preparation: Stir the mixture for 30 minutes at 4°C, then sonicate at maximum power for 10 minutes. Dilute to a final volume of 200 ml with reagent-grade water.

-

-

Titrant: 0.01-0.02 N Standardized NaOH

-

Enzyme Diluent: Reagent-grade water

Procedure:

-

Set up a temperature-controlled reaction vessel at 25°C with a pH meter and a magnetic stirrer. An automatic titrator is recommended.

-

Blank Rate Determination: a. Pipette 15 ml of the lecithin emulsion into the reaction vessel. b. Adjust the pH to 8.9 with the NaOH titrant. c. Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the spontaneous hydrolysis rate (blank rate).

-

Sample Rate Determination: a. To the same reaction mixture, add a known volume of appropriately diluted enzyme solution. b. Immediately start recording the volume of NaOH added over time to maintain the pH at 8.9 for 4-5 minutes. c. Determine the sample rate from the linear portion of the titration curve.

-

Calculation:

-

Units/ml enzyme = [(Sample Rate (ml/min) - Blank Rate (ml/min)) x Normality of NaOH (meq/ml) x 1000] / Volume of enzyme added (ml)

-

One unit is defined as the amount of enzyme that releases one micromole of fatty acid per minute at pH 8.9 and 25°C.

-

Workflow Diagram:

Caption: Workflow for the titrimetric PLA₂ activity assay.

Lyso-PAF Acetyltransferase (LPCAT) Activity Assay (Radiometric Method)

This protocol is based on the measurement of radiolabeled acetyl-CoA incorporation into Lyso-PAF.[1]

Principle: The enzyme activity is quantified by measuring the amount of [³H]-acetyl-CoA that is transferred to Lyso-PAF to form [³H]-PAF. The product is separated from the unreacted substrate by trichloroacetic acid (TCA) precipitation.

Reagents:

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 mg/ml BSA.

-

Substrates:

-

20 µM this compound

-

200 µM [³H]-acetyl-CoA (specific activity ~100 Bq/nmol)

-

-

Stop Solution: 9.6% (w/v) Trichloroacetic Acid (TCA), ice-cold.

-

Wash Solution: 5% (w/v) TCA, ice-cold.

-

Scintillation Cocktail

Procedure:

-

Prepare subcellular fractions (e.g., microsomes) containing LPCAT activity. Determine the protein concentration.

-

In a microcentrifuge tube, combine 10-50 µg of protein with the incubation buffer.

-

Add this compound and [³H]-acetyl-CoA to initiate the reaction. The final reaction volume is 200 µl.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 0.2 mg of BSA (as a carrier) followed by the addition of ice-cold TCA solution.

-

Incubate on ice for 10 minutes to allow protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Discard the supernatant. Wash the pellet twice with ice-cold 5% TCA.

-

Dissolve the pellet in a suitable solvent (e.g., 1 M NaOH).

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Run appropriate controls (e.g., no enzyme, no Lyso-PAF).

Workflow Diagram:

Caption: Workflow for the radiometric LPCAT activity assay.

Quantification of Lyso-PAF and PAF by Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of Lyso-PAF and PAF from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Lipids are extracted from the sample, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. Specific fragment ions of Lyso-PAF and PAF are monitored for quantification, often using stable isotope-labeled internal standards.

Materials:

-

Internal Standards: Deuterated Lyso-PAF (e.g., d₄-Lyso-PAF) and PAF (e.g., d₄-PAF).

-

Lipid Extraction Solvents: Chloroform, Methanol, Water (Bligh and Dyer method).

-

LC System: HPLC or UPLC system with a suitable C18 column.

-

MS System: Triple quadrupole or high-resolution mass spectrometer.

Procedure:

-

Sample Preparation and Lipid Extraction: a. To a known amount of biological sample (e.g., cell pellet, plasma), add the deuterated internal standards. b. Perform lipid extraction using the Bligh and Dyer method (chloroform:methanol:water). c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: a. Inject the reconstituted lipid extract onto the LC system. b. Separate the lipids using a gradient elution on a C18 column. c. Introduce the eluent into the mass spectrometer. d. Set the mass spectrometer to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the endogenous lipids and the deuterated internal standards.

- PAF C-16: Monitor transitions such as m/z 524.4 → 184.1.

- This compound: Monitor transitions such as m/z 482.4 → 184.1.

- Note: Specific m/z values may vary slightly based on instrumentation and adducts.

-

Quantification: a. Generate a standard curve using known amounts of authentic this compound and PAF C-16 with a fixed amount of the internal standards. b. Calculate the concentration of the endogenous lipids in the sample by comparing the peak area ratios of the endogenous lipid to its corresponding internal standard against the standard curve.

Workflow Diagram:

Caption: Workflow for LC-MS/MS quantification of Lyso-PAF and PAF.

Separation of PAF and Lyso-PAF by Thin-Layer Chromatography (TLC)

This protocol describes a simple method for the separation of PAF from its precursor, Lyso-PAF, using thin-layer chromatography.[10]

Principle: PAF is less polar than Lyso-PAF due to the acetylation of the hydroxyl group at the sn-2 position. This difference in polarity allows for their separation on a silica (B1680970) gel TLC plate using an appropriate solvent system.

Materials:

-

TLC Plate: Silica gel 60 plates.

-

Solvent System: Chloroform:Methanol:Water (e.g., 65:35:6, v/v/v). The optimal ratio may require empirical determination.

-

Visualization Reagent:

-

Iodine vapor.

-

Primuline (B81338) spray (for fluorescent visualization under UV light).

-

Phosphomolybdic acid stain (followed by heating).

-

-

Standards: Authentic PAF C-16 and this compound.

Procedure:

-

Spot the lipid extract and the standards onto the baseline of the silica gel TLC plate.

-

Develop the plate in a TLC tank containing the solvent system until the solvent front reaches near the top of the plate.

-

Remove the plate from the tank and allow the solvent to evaporate completely.

-

Visualize the separated lipids using one of the visualization reagents.

-

Iodine: Place the plate in a tank with iodine crystals. Lipids will appear as yellow-brown spots.

-

Primuline: Spray the plate with a 0.05% primuline solution in acetone/water (80:20) and view under UV light. Lipids will appear as fluorescent spots.

-

-

Compare the migration distance (R_f value) of the spots in the sample to those of the standards to identify PAF and Lyso-PAF. PAF will have a higher R_f value (migrates further) than Lyso-PAF.

Logical Relationship Diagram:

References

- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Rapid Production of Platelet-activating Factor Is Induced by Protein Kinase Cα-mediated Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Lyso-Platelet-Activating Factor C16

This technical guide provides a comprehensive overview of the discovery, history, and core scientific understanding of Lyso-platelet activating factor C16 (Lyso-PAF C16), also known as 1-O-hexadecyl-sn-glycero-3-phosphocholine. Designed for researchers, scientists, and drug development professionals, this document details the pivotal experiments, key enzymatic pathways, and analytical methodologies that have shaped our knowledge of this important lipid mediator.

Discovery and Historical Perspective

The story of Lyso-PAF C16 is intrinsically linked to the discovery of Platelet-Activating Factor (PAF), a potent phospholipid mediator. In the late 1960s and early 1970s, researchers including Jacques Benveniste, described a substance released from leukocytes that could aggregate platelets, which they termed "platelet-activating factor".[1][2] The precise chemical structure of PAF was later elucidated in 1979 by Demopoulos, Pinckard, and Hanahan as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[3]

The precursor molecule, Lyso-PAF, was subsequently identified as the deacetylated form of PAF.[3] The C16 isoform of Lyso-PAF specifically refers to the species with a 16-carbon alkyl chain at the sn-1 position of the glycerol (B35011) backbone.[4] Early research established that Lyso-PAF C16 is the immediate precursor in the "remodeling pathway" of PAF C16 biosynthesis and is also the product of PAF C16 inactivation, highlighting its central role in modulating the potent biological activities of PAF.[5] Key figures in PAF research, including Fred Snyder, made significant contributions to understanding the enzymatic pathways governing the synthesis and degradation of PAF and Lyso-PAF.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Lyso-PAF C16 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-O-hexadecyl-sn-glycero-3-phosphocholine | [4][5] |

| Synonyms | Lyso-PAF C16, 1-O-Palmityl-sn-glycero-3-phosphocholine, PC(O-16:0/0:0) | [4] |

| CAS Number | 52691-62-0 | [5] |

| Molecular Formula | C₂₄H₅₂NO₆P | [4][5] |

| Molecular Weight | 481.65 g/mol | [4] |

Enzymatic Synthesis and Metabolism

Lyso-PAF C16 is a key intermediate in the "remodeling pathway," the primary route for the stimulus-dependent biosynthesis of PAF in inflammatory cells.[7][8] It is also formed through the catabolism of PAF.

Formation of Lyso-PAF C16

Lyso-PAF C16 is generated through two main enzymatic reactions:

-

Action of PAF-Acetylhydrolase (PAF-AH): This enzyme hydrolyzes the acetyl group at the sn-2 position of PAF C16, rendering it biologically inactive and producing Lyso-PAF C16.[5][9]

-

Action of CoA-Independent Transacylase: This enzyme can generate Lyso-PAF C16 from 1-O-hexadecyl-2-acyl-glycerophosphocholine.[5][10]

Conversion of Lyso-PAF C16

Lyso-PAF C16 serves as a substrate for two key enzymatic pathways:

-

Formation of PAF C16: Acetyl-CoA:lyso-PAF acetyltransferase (LPCAT2) catalyzes the acetylation of Lyso-PAF C16 at the sn-2 position to form the biologically active PAF C16.[7][11]

-

Acylation to form 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine: A CoA-independent transacylase can acylate Lyso-PAF C16, often with arachidonic acid, to form a precursor molecule for PAF synthesis.[5][10]

The enzymatic pathways for the synthesis and metabolism of Lyso-PAF C16 are depicted in the following diagram.

Caption: Enzymatic pathways of Lyso-PAF C16 synthesis and metabolism.

Signaling Pathways

While initially considered an inactive precursor and metabolite of PAF, emerging evidence suggests that Lyso-PAF C16 possesses its own biological activities, often opposing those of PAF.[12][13][14]

Opposing Effects on Neutrophil and Platelet Activation

Studies have shown that while PAF potentiates neutrophil NADPH oxidase activation, Lyso-PAF C16 dose-dependently inhibits this function.[12][14] This inhibitory effect is mediated by an elevation in intracellular cAMP levels and is independent of the PAF receptor.[12][14] Similarly, in platelets, Lyso-PAF C16 increases intracellular cAMP and inhibits thrombin-induced platelet aggregation.[12][14]

Role in RAS-RAF1 Signaling

Recent research has implicated intracellular Lyso-PAF in the activation of the RAS-RAF1 signaling pathway.[9] Specifically, the product of Phospholipase A2, Group VII (PLA2G7), Lyso-PAF, contributes to RAF1 activation by mutant NRAS.[9] This occurs through the promotion of p21-activated kinase 2 (PAK2) activation.[9]

A simplified diagram of the proposed role of Lyso-PAF in the RAS-RAF1 signaling pathway is presented below.

Caption: Simplified signaling pathway of Lyso-PAF in RAS-RAF1 activation.

Experimental Protocols

Extraction of Lyso-PAF C16 from Biological Samples

A common method for extracting lysophospholipids, including Lyso-PAF C16, from blood samples is the methanol (B129727) (MeOH) method.[15]

Protocol:

-

To 1 ml of methanol containing an appropriate internal standard (e.g., 12:0 LPC), add 2 µl of plasma or serum.

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.

-

The supernatant can be directly used for mass spectrometry analysis.

Another widely used method is a modified Bligh and Dyer extraction.[16]

Protocol:

-

To the cell pellet or tissue homogenate, add 200 µL of cold methanol (containing internal standards).

-

Vortex thoroughly.

-

Add 500 µL of chloroform (B151607), vortex, and keep in a cold environment for 10 minutes.

-

Add 200 µL of water for phase separation, vortex, and keep in a cold environment for 10 minutes.

-

Centrifuge at low speed (e.g., 600 rpm) for 5 minutes.

-

Carefully collect the bottom chloroform layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen or using a speedvac.

-

Reconstitute the dried lipids in an appropriate solvent for analysis.

Quantification of Lyso-PAF C16 by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of Lyso-PAF C16.[17][18][19][20]

General Workflow for LC-MS/MS Analysis:

-

Sample Preparation: Extract lipids from the biological sample as described in section 5.1.

-

Chromatographic Separation: Separate the lipid extract using a suitable liquid chromatography system, often employing a C18 reversed-phase column.

-

Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer.

-

Precursor and Product Ion Selection: For Lyso-PAF C16, the precursor ion [M+H]⁺ is typically m/z 482.4. A characteristic product ion for phosphocholine-containing lipids is m/z 184.1.[20]

-

Quantification: Use a stable isotope-labeled internal standard (e.g., deuterium-labeled Lyso-PAF) for accurate quantification.[17]

The following diagram illustrates a typical workflow for the quantification of Lyso-PAF C16.

Caption: General workflow for LC-MS/MS quantification of Lyso-PAF C16.

PAF Acetylhydrolase (PAF-AH) Activity Assay

The activity of PAF-AH, the enzyme that produces Lyso-PAF from PAF, can be measured using various assay kits.[21][22][23] A common method involves a chromogenic substrate.

Principle: The assay utilizes a synthetic PAF analog with a thioester at the sn-2 position (2-thio PAF). Hydrolysis of this substrate by PAF-AH releases a free thiol, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 405-414 nm.[23]

Abbreviated Protocol (based on commercially available kits):

-

Prepare Reagents: Reconstitute assay buffers, substrate (2-thio PAF), and DTNB according to the kit instructions.

-

Sample Preparation: Prepare dilutions of the sample (e.g., plasma, cell lysate) in assay buffer.

-

Reaction Setup: In a 96-well plate, add the sample, assay buffer, and a positive control.

-

Initiate Reaction: Add the substrate solution to all wells and incubate at room temperature.

-

Develop Reaction: Add DTNB to each well to stop the reaction and develop the color.

-

Measure Absorbance: Read the absorbance at 405-414 nm using a plate reader.

-

Calculate Activity: Determine the change in absorbance over time and calculate the enzyme activity based on a standard curve or the molar extinction coefficient of the product.

Quantitative Data

The concentration of Lyso-PAF C16 can vary significantly depending on the biological sample and physiological or pathological state. The following table summarizes some reported values.

| Biological Sample | Condition | Lyso-PAF C16 Concentration | Reference |

| Human Neutrophils | Unstimulated | ~300 pg/10⁶ cells | [17] |

| Human Neutrophils | Stimulated (A23187) | 2-3 fold increase from baseline | [17] |

| Rabbit Leukocytes | Unstimulated | ~3.76 pmol/10⁶ cells | [19] |

| Rabbit Leukocytes | Stimulated (A23187) | ~1.7 fold increase from baseline | [19] |

| Human Plasma | COVID-19 (Mild/Moderate) | Significantly higher than healthy controls | [24] |

| Human Plasma | COVID-19 (Severe/Critical) | Lower than mild/moderate cases | [24] |

Conclusion

Lyso-PAF C16 has evolved from being considered merely an inactive precursor and metabolite of PAF to a bioactive lipid with distinct signaling properties. Its central role in the remodeling pathway of PAF biosynthesis and its newly discovered functions in modulating inflammatory responses and intracellular signaling pathways underscore its importance in cellular physiology and pathology. The detailed experimental protocols and analytical methods described in this guide provide a foundation for researchers to further investigate the multifaceted roles of Lyso-PAF C16 in health and disease, paving the way for potential therapeutic interventions targeting its metabolism and signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-O-Hexadecyl-sn-glycero-3-phosphocholine | C24H52NO6P | CID 162126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. A single enzyme catalyzes both platelet-activating factor production and membrane biogenesis of inflammatory cells. Cloning and characterization of acetyl-CoA:LYSO-PAF acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation | Semantic Scholar [semanticscholar.org]

- 14. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 17. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of distinct molecular species of the 2-lyso metabolite of platelet-activating factor by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. abcam.cn [abcam.cn]

- 23. content.abcam.com [content.abcam.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Endogenous Levels of Lyso-PAF C-16 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the role of this lipid mediator in health and disease. This document summarizes quantitative data, details experimental protocols for its measurement, and visualizes its metabolic and signaling pathways.

Introduction to this compound

This compound, also known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key molecule in the metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide array of physiological and pathological processes including inflammation, allergic reactions, and cardiovascular events.[1] this compound is the immediate precursor in the "remodeling" pathway of PAF synthesis and is also the product of PAF degradation by the enzyme PAF acetylhydrolase (PAF-AH).[2][3] While initially considered biologically inactive, emerging evidence suggests that Lyso-PAF itself may possess biological activities or modulate the actions of PAF.[4]

Quantitative Levels of this compound in Human Plasma

The concentration of this compound in human plasma can fluctuate based on the physiological or pathological state of an individual. The following tables summarize the reported endogenous levels in healthy individuals and in various disease contexts.

Table 1: Endogenous Plasma Levels of Lyso-PAF in Healthy Individuals

| Population | Lyso-PAF Concentration (ng/mL) | Notes | Reference(s) |

| Normal Males (40-65 years) | 102 - 253 | [5] | |

| Normal Females (40-65 years) | 74 - 174 | [5] | |

| Healthy Controls (COVID-19 study) | Median value presented graphically | Data presented as area ratio, not absolute concentration. | [1][6] |

Table 2: Endogenous Plasma Levels of Lyso-PAF in Various Disease States

| Disease State | Patient Population | Lyso-PAF Concentration (ng/mL or other units) | Key Findings | Reference(s) |

| Acute Severe Systemic Illness | 18 severely ill patients (cardiogenic shock, severe infection, aortic aneurysm repair, acute pancreatitis) | 33 ± 15 (range 5-111) | Significantly lower than healthy controls. Levels increased with clinical improvement. | [5] |

| COVID-19 | Mild/moderate (n=55) and severe/critical (n=145) patients | Median values presented graphically | Levels of Lyso-PAF (16:0) were altered in COVID-19 patients compared to healthy controls. | [1][6] |

| Sepsis | Sepsis and septic shock patients | Lower levels of Lysophosphatidylcholines (including Lyso-PAF) | Lower levels of Lyso-PCs were associated with non-survival in sepsis patients. | [7][8] |

| Coronary Artery Disease | Patients with stable angina pectoris or acute coronary syndrome | Not specifically reported for this compound | Alterations in other lipid species were associated with major adverse cardiac events. | [9] |

| Myocardial Ischemia | Animal model (dogs) | 50-53% increase in ischemic myocardium | Accumulation of Lyso-PAF in ischemic heart tissue. | [10] |

| Lysosomal Storage Diseases | Patients with various LSDs | Elevated levels | Lyso-PAFs identified as secondary storage compounds. | [11] |

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in human plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of this lipid mediator.

Detailed Methodology for LC-MS/MS Quantification

This protocol is a synthesis of established methods for the analysis of lipid mediators in human plasma.[12][13][14]

1. Sample Collection and Storage:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 1500 x g for 10 minutes at room temperature to separate plasma.

-

Carefully collect the plasma supernatant and store at -80°C until analysis to prevent degradation of lipid mediators.[12]

2. Sample Preparation (Protein Precipitation and Lipid Extraction):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 250 µL of ice-cold isopropyl alcohol (IPA) to precipitate proteins.[14]

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 2 hours with gentle agitation to ensure complete protein precipitation.

-

Centrifuge at 10,300 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipid extract to a new tube for analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for the separation of lipids.

-

Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM Ammonium acetate.[14]

-

Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM Ammonium acetate.[14]

-

Gradient Elution: A gradient from Mobile Phase A to Mobile Phase B is used to separate the lipids based on their polarity.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of Lyso-PAF.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

4. Data Analysis:

-

Quantification is performed by comparing the peak area of endogenous this compound to that of a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

-

A calibration curve is generated using a series of known concentrations of a this compound standard to determine the absolute concentration in the plasma samples.

Signaling and Metabolic Pathways

The biological effects of the PAF system are primarily mediated through the PAF receptor (PAFR). While this compound is the precursor and degradation product of PAF, its own signaling roles are less defined. The following diagrams illustrate the metabolic pathway of this compound and the established signaling cascade of its product, PAF.

Metabolic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of platelet activating factor in lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plasma levels of the lyso-derivative of platelet-activating factor in acute severe systemic illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Interplay among Glucocorticoid Therapy, Platelet-Activating Factor and Endocannabinoid Release Influences the Inflammatory Response to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomic Profiling of Plasma and Erythrocytes From Septic Patients Reveals Potential Biomarker Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Plasma concentrations of molecular lipid species predict long-term clinical outcome in coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lyso-precursor of platelet-activating factor (lyso-PAF) in ischaemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secondary accumulation of lyso-platelet activating factors in lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. waters.com [waters.com]

The Intertwined Pathways of Lyso-PAF C-16 and Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and arachidonic acid (AA). It delves into the core biochemical interactions, signaling cascades, and enzymatic regulation that link these two critical lipid mediators. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways to facilitate further research and drug development in areas such as inflammation, immunology, and cardiovascular disease.

Core Concepts: An Overview of the Relationship

This compound, a lysophospholipid, and arachidonic acid, a polyunsaturated fatty acid, are central players in a complex network of cellular signaling. Their relationship is multifaceted, encompassing both metabolic and signaling interdependencies.

-

Metabolic Link: this compound is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator. The "remodeling pathway" of PAF synthesis involves the hydrolysis of membrane phospholipids, such as 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, by phospholipase A2 (PLA2). This enzymatic action simultaneously releases both Lyso-PAF and arachidonic acid.[1] Conversely, the inactivation of PAF involves its deacetylation to Lyso-PAF, which can then be reacylated, often with arachidonic acid, to be reincorporated into cell membranes.[2]

-

Signaling Crosstalk: Both this compound (as lysophosphatidylcholine, Lyso-PC C16:0) and PAF can independently trigger the release of arachidonic acid from cellular membranes, initiating a cascade of downstream signaling events that lead to the production of eicosanoids (prostaglandins, leukotrienes, etc.).[3][4] However, they achieve this through distinct and divergent signaling pathways, often involving different G-protein coupled receptors and downstream effector enzymes.[3][4]

Signaling Pathways of Arachidonic Acid Release

This compound and PAF both stimulate the liberation of arachidonic acid primarily through the activation of phospholipase A2 (PLA2) enzymes. The key isoforms involved are cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2).[3][4] Phospholipase D (PLD) also plays a role in these signaling cascades.[3][4]

This compound (Lyso-PC C16:0) Induced Signaling

Lyso-PC C16:0 initiates two distinct signaling pathways leading to arachidonic acid release.[4] One pathway involves the sequential activation of PLD and cPLA2. A second, parallel pathway is sensitive to pertussis toxin (PTX), indicating the involvement of a Gi/o protein-coupled receptor, and leads to the activation of cPLA2 with the concomitant activation of sPLA2.[4]

PAF-Induced Signaling

PAF triggers a pertussis toxin (PTX)-sensitive signaling pathway, indicating its action through a Gi/o protein-coupled receptor.[4] This leads to the sequential activation of sPLA2, PLD, and cPLA2, ultimately resulting in the release of arachidonic acid.[4]

Quantitative Data on Enzyme Inhibition

The release of arachidonic acid stimulated by this compound and PAF is susceptible to inhibition by various pharmacological agents that target key enzymes in the signaling pathways.

| Stimulus | Inhibitor | Target Enzyme(s) | Concentration | % Inhibition of Arachidonic Acid Release | Cell Type | Reference |

| PAF | MAFP | cPLA2 / iPLA2 | 25 µM | ~60% | THP-1 monocytes | [4] |

| PAF | SB203347 | sPLA2 | 25 µM | ~80% | THP-1 monocytes | [4] |

| PAF | Pertussis Toxin | Gi/o proteins | Not Specified | 100% | Human polymorphonuclear neutrophils | [2] |

| Lyso-PC | WEB2170 | PAF Receptor | 10 µM | ~40% | THP-1 monocytes | [4] |

| PAF | WEB2170 | PAF Receptor | 10 µM | ~40% | THP-1 monocytes | [4] |

| PAF | Palmitoyl trifluoromethyl ketone (PACOCF3) | Group VI PLA2 | 25 µM | ~58% | Differentiated HaCaT keratinocytes | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the relationship between this compound and arachidonic acid.

[³H]Arachidonic Acid Release Assay

This assay measures the release of radiolabeled arachidonic acid from pre-labeled cells upon stimulation.

Materials:

-

Cell culture medium

-

[³H]Arachidonic acid

-

Phosphate-buffered saline (PBS)

-

Agonists (this compound, PAF)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Labeling: Plate cells at a suitable density and allow them to adhere. Add [³H]arachidonic acid to the culture medium and incubate for 18-24 hours to allow for incorporation into cellular phospholipids.

-

Washing: After incubation, aspirate the medium containing unincorporated [³H]AA and wash the cells multiple times with PBS or serum-free medium.

-

Stimulation: Add fresh medium containing the desired concentration of this compound, PAF, or other stimuli to the cells. Incubate for the desired time period (e.g., 5-30 minutes).

-

Sample Collection: Carefully collect the supernatant from each well.

-

Scintillation Counting: Add the collected supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: To determine the total incorporated radioactivity, lyse the cells from parallel wells and measure the radioactivity. Calculate the percentage of [³H]AA release as (cpm in supernatant) / (total cpm incorporated) x 100.

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

This assay measures the enzymatic activity of cPLA2 in cell lysates.

Materials:

-

Lysis buffer (e.g., containing protease inhibitors)

-

Assay buffer (e.g., HEPES buffer with CaCl2)

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine)

-

Bovine serum albumin (BSA)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-